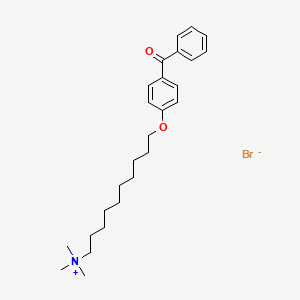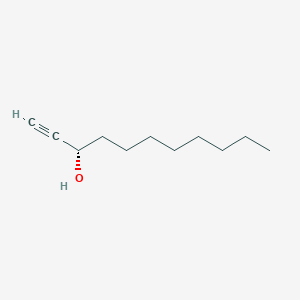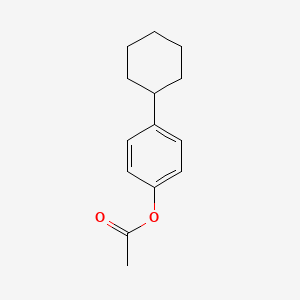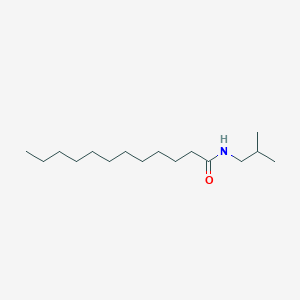
N-(2-methylpropyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)dodecanamide is an organic compound with the molecular formula C16H33NO. It is a type of amide, specifically a dodecanamide, where the amide nitrogen is substituted with a 2-methylpropyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methylpropyl)dodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with 2-methylpropylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 2-methylpropylamine. This process can be catalyzed by using coupling agents such as dicyclohexylcarbodiimide (DCC) or by employing direct heating methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where dodecanoic acid and 2-methylpropylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Dodecanoic acid derivatives.
Reduction: 2-methylpropylamine derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(2-methylpropyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)dodecanamide is primarily related to its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules.
Comparison with Similar Compounds
Similar Compounds
N-propyldodecanamide: Similar structure but with a propyl group instead of a 2-methylpropyl group.
N-methyldodecanamide: Contains a methyl group on the amide nitrogen.
N-ethyldodecanamide: Contains an ethyl group on the amide nitrogen.
Uniqueness
N-(2-methylpropyl)dodecanamide is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity
Properties
CAS No. |
68125-01-9 |
|---|---|
Molecular Formula |
C16H33NO |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
N-(2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h15H,4-14H2,1-3H3,(H,17,18) |
InChI Key |
KJXSXHGTHSJJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
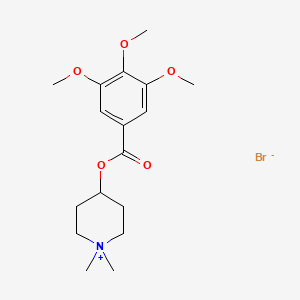
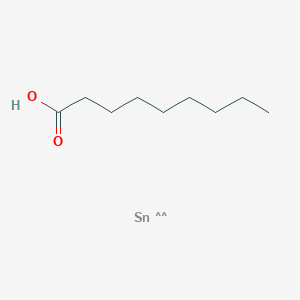


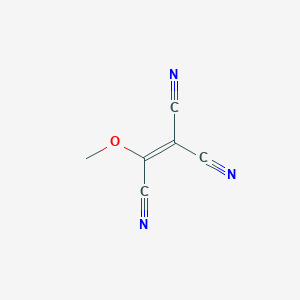
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
